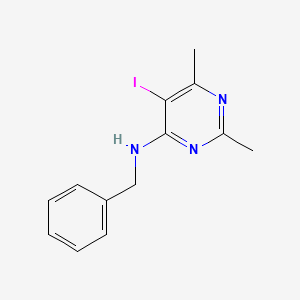

N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine

Description

N-Benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a benzyl group at the N4 position, methyl groups at C2 and C6, and an iodine substituent at C5 (CAS: 2033-48-9; molecular formula: C₁₃H₁₄IN₃; molecular weight: 249.05 g/mol) . The iodine atom in this compound introduces unique electronic and steric effects, which may influence its reactivity, solubility, and biological interactions compared to halogenated analogs like chloro or fluoro derivatives.

Properties

IUPAC Name |

N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c1-9-12(14)13(17-10(2)16-9)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFTZNHGJLLZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NCC2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,6-dimethylpyrimidin-4-amine.

Iodination: The 2,6-dimethylpyrimidin-4-amine is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the pyrimidine ring.

Benzylation: The iodinated intermediate is then subjected to a benzylation reaction using benzyl chloride and a base, such as potassium carbonate, to introduce the benzyl group at the nitrogen atom of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and a solvent.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The physical and chemical properties of pyrimidine derivatives are highly dependent on substituents. Key comparisons are summarized below:

Key Observations :

- Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro analogs. Chloro derivatives (e.g., 5-chloro-2,6-dimethylpyrimidin-4-amine) exhibit higher melting points (~164–166°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) . Iodo derivatives may have lower melting points if steric bulk dominates over polarizability.

- Aromatic Substituents : Aryl groups (e.g., benzodioxol in Compound 21) contribute to higher melting points (185–187°C) compared to aliphatic substituents, likely due to π–π stacking interactions .

Crystallographic and Hydrogen-Bonding Behavior

- This compound : While crystallographic data is unavailable, iodine’s large atomic radius and polarizability may facilitate halogen bonding (C–I⋯N/O interactions), which could stabilize the crystal lattice .

- N-(4-Fluorophenyl) Analog () : Exhibits an intramolecular N–H⋯N hydrogen bond (N4–H4⋯N5 distance: 2.982 Å), forming a six-membered ring. This interaction is weaker than in chloro analogs (e.g., 2.940 Å in N-(4-chlorophenyl) derivatives), suggesting halogen size impacts hydrogen-bond strength .

- 4,6-Dichloro-5-Methoxypyrimidine () : Stabilized by Cl⋯N interactions (3.094–3.100 Å), highlighting the role of halogen atoms in crystal packing .

Biological Activity

N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Preparation of 2,6-dimethylpyrimidin-4-amine : The starting material is synthesized through established methods of pyrimidine chemistry.

- Iodination : The introduction of iodine at the 5-position is achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

- Benzylation : The iodinated intermediate undergoes a benzylation reaction with benzyl chloride in the presence of a base like potassium carbonate to yield the final product.

Biological Activity

This compound has shown promise in various biological assays, particularly for its antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations. For instance, a study found that derivatives of pyrimidines, including this compound, displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Properties

In vitro studies have indicated that this compound may inhibit viral replication. For example, it has been tested against viruses like the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), showing promising results in reducing viral loads in cell cultures . The compound's mechanism appears to involve interference with viral enzyme activity.

Anticancer Effects

The anticancer potential of this compound has been explored through various cancer cell line assays. It has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The compound's efficacy was assessed by measuring cell viability and apoptosis induction in treated cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors or other cellular targets, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have documented the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.